molecular formula C10H9FO2 B2867053 (e)-Methyl 3-(3-fluorophenyl)acrylate CAS No. 74325-03-4

(e)-Methyl 3-(3-fluorophenyl)acrylate

Cat. No.: B2867053
CAS No.: 74325-03-4
M. Wt: 180.178
InChI Key: FLDMXKIURVHYKV-AATRIKPKSA-N
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Description

(e)-Methyl 3-(3-fluorophenyl)acrylate is an organic compound belonging to the class of acrylic esters. It is characterized by the presence of a fluorine atom on the phenyl ring, which imparts unique chemical properties to the molecule. This compound is used in various fields of scientific research and industrial applications due to its reactivity and functional properties.

Scientific Research Applications

(e)-Methyl 3-(3-fluorophenyl)acrylate has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (e)-Methyl 3-(3-fluorophenyl)acrylate can be achieved through several methods. One common approach involves the Knoevenagel-Doebner reaction, where malonic acid or its ester reacts with the corresponding aldehyde in the presence of a base . Another method includes the Suzuki coupling reaction, where the corresponding boronic acid reacts with carbon dioxide . These reactions typically require specific conditions such as controlled temperature and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated systems to maintain consistent quality and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

(e)-Methyl 3-(3-fluorophenyl)acrylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions can result in various substituted phenyl derivatives .

Mechanism of Action

The mechanism of action of (e)-Methyl 3-(3-fluorophenyl)acrylate involves its interaction with various molecular targets and pathways. The presence of the fluorine atom enhances its reactivity and ability to form stable complexes with enzymes and other biological molecules. This interaction can modulate the activity of enzymes and affect biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(e)-Methyl 3-(3-fluorophenyl)acrylate is unique due to its specific combination of the acrylic ester and fluorine-substituted phenyl ring. This combination imparts distinct reactivity and functional properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

methyl (E)-3-(3-fluorophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-7H,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDMXKIURVHYKV-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74325-03-4
Record name Methyl (E)-3-fluorocinnamate
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